2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid
Overview
Description
2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as 2-Amino-4,6-dimethylpyrimidine and 4,6-Dimethyl-2-aminopyrimidine .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 123.1558 . It is a solid at room temperature . Its boiling point is 252-254 degrees Celsius .Scientific Research Applications
Bioactive Peptides and Amino Acids in Health
Bioactive peptides derived from natural proteins, including those similar in structure to "2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid", have significant health implications. They influence various biological processes, evoking behavioral, gastrointestinal, hormonal, immunological, neurological, and nutritional responses. The therapeutic potential of these peptides in treating infections or preventing diseases underscores the importance of amino acid derivatives in biomedical sciences (Clare & Swaisgood, 2000).
Antimicrobial Properties of Amino Acid Derivatives
Amino acid derivatives, including structures related to "this compound", possess antimicrobial properties. These compounds are of interest for their potential to improve food safety by inhibiting spoilage and foodborne pathogens, representing a natural alternative for food preservation. The antimicrobial properties stem from their ability to interfere with the growth of undesired microorganisms, indicating their importance in food engineering and safety (Reis et al., 2012).
Role in Enzymatic Functions and Disease Mechanisms
The enzymatic roles and involvement in disease mechanisms of related compounds highlight the significance of understanding the functions of specific amino acid derivatives. For example, the enzymatic activity of ACE2, which is related to the broader family of enzymes that might interact with compounds similar to "this compound", is critical in regulating the renin-angiotensin system and has implications for diseases such as COVID-19 and cardiovascular disorders (Gheblawi et al., 2020). This underscores the potential pharmacological applications of related amino acid derivatives in treating or understanding various health conditions.
Mechanism of Action
Target of Action
It is known that the compound can act as a nucleophile . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction. They play a crucial role in many biochemical reactions.
Mode of Action
The compound, 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid, can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to act as a nucleophile, attacking the carbon of an aldehyde . This is essentially an aldol condensation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reaction is carried out using acetic acid as a solvent . The chances that a carbanion (a strongly basic one) can exist for any reasonable amount of time under these conditions are low .
Biochemical Analysis
Biochemical Properties
It is known that 2-amino-4,6-dimethylpyrimidine, a related compound, can act as a nucleophile, suggesting that it may participate in biochemical reactions involving nucleophilic attack .
Molecular Mechanism
It is known that 2-amino-4,6-dimethylpyrimidine can be deprotonated and act as a nucleophile, suggesting that it may interact with other molecules through nucleophilic attack .
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-6(2)11-8(10-5)9-4-7(12)13/h3H,4H2,1-2H3,(H,12,13)(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKUBNPZXCXYKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310226 | |
Record name | Glycine, N-(4,6-dimethyl-2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55684-37-2 | |
Record name | NSC222816 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-(4,6-dimethyl-2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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